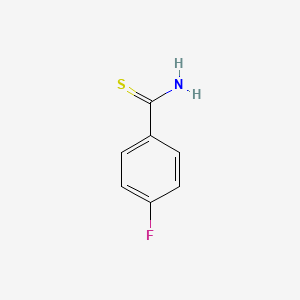

4-Fluorothiobenzamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-fluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFOHZWOKJQOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176715 | |

| Record name | 4-Fluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-72-2 | |

| Record name | 4-Fluorothiobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorothiobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022179722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorothiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorothiobenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorothiobenzamide is a fluorinated aromatic thioamide that serves as a valuable building block in organic and medicinal chemistry. Its unique structural features, including the electron-withdrawing fluorine atom and the versatile thioamide group, make it a key intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a light yellow to yellow crystalline powder or solid.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22179-72-2 | [3] |

| Molecular Formula | C₇H₆FNS | [3] |

| Molecular Weight | 155.19 g/mol | [3] |

| Appearance | Light yellow to yellow crystalline powder/solid | [1][2] |

| Melting Point | 150 °C (lit.) | [4] |

| Boiling Point (Predicted) | 239.5 ± 42.0 °C | [4] |

| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 12.50 ± 0.29 | [4] |

| InChIKey | VQFOHZWOKJQOGO-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC=C1C(=S)N)F | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the thionation of its corresponding amide, 4-fluorobenzamide. This transformation is typically achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).

Synthesis Workflow: Thionation of 4-Fluorobenzamide

The reaction involves the conversion of the carbonyl group (C=O) of the amide to a thiocarbonyl group (C=S). Lawesson's reagent is a widely used thionating agent in organic synthesis due to its mild reaction conditions and high yields.[5]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a general protocol for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzamide (1 equivalent) in a suitable anhydrous solvent, such as toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane or ethanol) to yield pure this compound.

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary thioamide, C=S stretching, and vibrations associated with the fluorinated aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the -NH₂ group. The aromatic protons will likely appear as multiplets in the downfield region (around 7-8 ppm), and their splitting patterns will be influenced by the fluorine atom. The -NH₂ protons typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the aromatic ring and the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is characteristically deshielded and appears at a low field (typically >190 ppm). The aromatic carbons will show splitting due to coupling with the fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (155.19 g/mol ).

Chemical Reactivity and Applications in Medicinal Chemistry

The thioamide functional group in this compound is a versatile synthon for the construction of various sulfur and nitrogen-containing heterocycles, many of which are important scaffolds in drug discovery.

Synthesis of Thiazole Derivatives

A prominent application of this compound is in the Hantzsch thiazole synthesis .[5][6] This reaction involves the condensation of a thioamide with an α-haloketone to form a thiazole ring.[7] Thiazoles are present in a wide range of biologically active compounds, including antibacterial and antifungal agents.[2][8]

Caption: Hantzsch synthesis of thiazoles from this compound.

Synthesis of Thiadiazole Derivatives

This compound can also serve as a precursor for the synthesis of 1,3,4-thiadiazoles and other related heterocyclic systems.[9][10] These scaffolds are also of significant interest in medicinal chemistry due to their diverse pharmacological activities.[11][12]

Potential as a Bioactive Scaffold

While often used as an intermediate, the this compound moiety itself has the potential to be incorporated into larger molecules with therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate to its target.[6] The thioamide group can act as a hydrogen bond donor and acceptor, contributing to molecular recognition processes.

Safety and Handling

This compound is classified as harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[5] For long-term storage, refrigeration is recommended.[5]

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell.[5]

-

If on skin: Wash with plenty of soap and water.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the thioamide group make it a valuable starting material for the construction of diverse heterocyclic scaffolds, particularly thiazoles. For researchers and drug development professionals, understanding the fundamental properties and reactivity of this compound is essential for its effective utilization in the design and synthesis of novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737223, this compound. Retrieved from [Link]

- Malūkaitė, D., Grybaitė, B., Vaickelionienė, R., Vaickelionis, G., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139147263, 4-Fluoro-thiobenzamide. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Ali, M. F., El-Sayed, M. A. A., & Abdel-Aziz, M. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Chemistry Journal, 55(1), 37-44.

-

Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Singh, P., & Kumar, A. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604.

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. jocpr.com [jocpr.com]

- 12. jetir.org [jetir.org]

4-fluorobenzenecarbothioamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-fluorobenzenecarbothioamide

Introduction

4-fluorobenzenecarbothioamide, also known as 4-fluorothiobenzamide, is a crucial building block in the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The incorporation of a fluorine atom into the phenyl ring often enhances the metabolic stability and binding affinity of bioactive molecules.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this versatile thioamide, offering insights into the mechanistic underpinnings and practical considerations for researchers, scientists, and professionals in drug development.

Core Synthesis Pathways

The synthesis of 4-fluorobenzenecarbothioamide can be broadly categorized into two main strategies: the thionation of the corresponding amide or the direct conversion from a nitrile. Each approach offers distinct advantages and is amenable to various reagents and reaction conditions.

Pathway 1: Thionation of 4-fluorobenzamide

The conversion of an amide to a thioamide is a fundamental transformation in organic chemistry.[2] This is most commonly achieved using phosphorus-based reagents, with Lawesson's reagent and phosphorus pentasulfide being the most prominent.

Mechanism of Thionation with Lawesson's Reagent

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide] is a mild and effective thionating agent for a wide range of carbonyl compounds, including amides.[3][4] The reaction proceeds through a four-membered ring intermediate, as depicted below. The driving force for this reaction is the formation of a strong phosphorus-oxygen bond.[3]

Caption: Thionation of 4-fluorobenzamide using Lawesson's Reagent.

Experimental Protocol: Thionation using Lawesson's Reagent

A typical procedure for the synthesis of a thioamide using Lawesson's reagent involves refluxing the corresponding amide with the reagent in an anhydrous solvent.[5]

Materials:

-

4-fluorobenzamide

-

Lawesson's Reagent (0.5 - 0.6 equivalents)

-

Anhydrous Toluene or Dioxane

-

Ethanol (for workup)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

A mixture of 4-fluorobenzamide (1.0 mmol) and Lawesson's reagent (0.60 mmol) is refluxed in anhydrous toluene (4 mL).[5]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.[5]

-

The mixture is cooled, and ethanol (2 mL) is added. The resulting mixture is heated at reflux for 2 hours to decompose the phosphorus-containing byproducts.[5]

-

The volatiles are removed under reduced pressure.[5]

-

The residue is diluted with ethyl acetate and washed with water. The organic phase is dried over anhydrous magnesium sulfate.[5]

-

The solvent is removed under reduced pressure to yield the crude thioamide, which can be further purified by recrystallization or column chromatography.

Alternative Thionating Agent: Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is a more traditional and cost-effective thionating agent.[2][6] However, reactions with P₄S₁₀ often require higher temperatures and can be less clean than those with Lawesson's reagent.[3] The use of Al₂O₃-supported P₄S₁₀ has been shown to improve yields and simplify the workup procedure.[6][7]

Pathway 2: Conversion from 4-fluorobenzonitrile

The direct conversion of a nitrile to a primary thioamide is an atom-economical and efficient method. This transformation typically involves the addition of a sulfur source, most commonly hydrogen sulfide or its salts.

Mechanism of Thioamide Synthesis from Nitriles

The reaction of a nitrile with hydrogen sulfide is generally base-catalyzed. The base activates the hydrogen sulfide, making it a more potent nucleophile to attack the electrophilic carbon of the nitrile group.

Caption: Base-catalyzed addition of H₂S to 4-fluorobenzonitrile.

Experimental Protocol: Synthesis from Nitrile using Sodium Hydrogen Sulfide

To avoid the handling of hazardous gaseous hydrogen sulfide, in situ generation or the use of sulfide salts is preferred.[8][9]

Materials:

-

4-fluorobenzonitrile[10]

-

Sodium hydrogen sulfide hydrate (NaSH·xH₂O)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-fluorobenzonitrile in DMF, add sodium hydrogen sulfide hydrate (2-3 equivalents) and magnesium chloride hexahydrate (1-1.5 equivalents).[8]

-

Stir the mixture at room temperature for 0.5-4 hours.[8]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

A variation of this method utilizes an anion-exchange resin in the SH⁻ form, which acts as a catalyst for the addition of gaseous hydrogen sulfide at room temperature and atmospheric pressure.[11] Another approach employs a mixture of sodium hydrogen sulfide hydrate and diethylamine hydrochloride, eliminating the need for gaseous H₂S.[12]

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Thionation | 4-fluorobenzamide | Lawesson's Reagent | Mild conditions, high yields, broad substrate scope.[3][4] | Reagent is relatively expensive; phosphorus byproducts can complicate purification.[5] | 70-95% |

| P₄S₁₀ | Inexpensive reagent.[6] | Harsh reaction conditions (high temperature); often lower yields and more side products.[3] | 60-85%[6] | ||

| Nitrile Conversion | 4-fluorobenzonitrile | H₂S (gas) / Base | Atom economical. | Requires handling of toxic and flammable H₂S gas.[8][11] | 25-96%[11] |

| NaSH / MgCl₂ | Avoids gaseous H₂S; mild conditions.[8] | Stoichiometric amounts of salts are required. | 80-99%[8] |

Conclusion

The synthesis of 4-fluorobenzenecarbothioamide can be effectively achieved through several well-established pathways. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. For laboratory-scale synthesis, the thionation of 4-fluorobenzamide with Lawesson's reagent offers a reliable and high-yielding route. For larger-scale production, the conversion of 4-fluorobenzonitrile using sodium hydrogen sulfide presents a more economical and safer alternative to methods involving gaseous hydrogen sulfide. This guide provides a solid foundation for researchers to select and optimize the most suitable synthetic strategy for their specific needs.

References

- Liboska, R., et al. Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2003.

- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing).

- Lawesson's Reagent - Organic Chemistry Portal.

- Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communic

- Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide - Taylor & Francis Online, 2006.

- A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 - Bentham Science Publisher.

- A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - NIH, 2021.

- Transformation of Amides to Thioamides Using an Efficient and Novel Thi

- Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.

- A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Request PDF - ResearchG

- Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride - Taylor & Francis Online, 2006.

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis, 2021.

- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - ResearchG

- A Comparative Guide to Alternative Reagents for Thioamide Synthesis - Benchchem.

- Science of Synthesis: Knowledge Upd

- Preparation of 4-fluorobenzaldehyde - PrepChem.com.

- Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde : r/chemhelp - Reddit, 2022.

- 4-Fluorobenzaldehyde - Chem-Impex.

- 4-Fluorobenzonitrile 99 1194-02-1 - Sigma-Aldrich.

- 4-Fluorobenzaldehyde | Biochemical Reagent - MedchemExpress.com.

- Fluorobenzaldehyde - Wikipedia.

- 4-Fluorobenzonitrile - Chem-Impex.

- Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice - PubMed.

- 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem.

- Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). - The Royal Society of Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-Fluorothiobenzamide for Researchers and Drug Development Professionals

Introduction: The Emerging Significance of 4-Fluorothiobenzamide in Modern Chemistry and Drug Discovery

This compound (C₇H₆FNS) is an organofluorine and thioamide compound that has garnered increasing interest within the scientific community. Its unique structural features, combining a fluorine-substituted aromatic ring with a reactive thioamide group, make it a valuable building block in organic synthesis and a promising scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The thioamide group, an isostere of the amide bond, imparts distinct chemical reactivity and hydrogen-bonding capabilities, offering opportunities for novel molecular designs and therapeutic applications.[2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

Physical Properties

This compound typically presents as a yellow crystalline powder or flakes.[4] A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNS | PubChem[5] |

| Molecular Weight | 155.19 g/mol | PubChem[5] |

| Appearance | Yellow crystals or powder | Thermo Fisher Scientific[4] |

| Melting Point | 145.0-151.0 °C | Thermo Fisher Scientific[4] |

| Boiling Point | 239.5 ± 42.0 °C (Predicted) | ChemicalBook[6] |

| Solubility | While quantitative data in common organic solvents is not readily available in the literature, its structural similarity to thiobenzamide suggests it is likely soluble in polar organic solvents such as ethanol, methanol, and acetone, and sparingly soluble in nonpolar solvents and water.[7] The determination of its precise solubility profile would require experimental validation using established methods like the shake-flask technique. | |

| CAS Number | 22179-72-2 | PubChem[5] |

Crystal Structure

The solid-state architecture of this compound has been elucidated through single-crystal X-ray diffraction. This analysis provides precise measurements of bond lengths, bond angles, and the overall molecular conformation in the crystalline state. Such data is invaluable for computational modeling, understanding intermolecular interactions, and predicting the solid-state properties of derived materials. The crystal structure reveals a planar aromatic ring with the thioamide group exhibiting specific bond characteristics that influence its reactivity and interactions.[8]

Diagram of the this compound Molecule

A 2D representation of the this compound structure.

Spectroscopic Profile

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include N-H stretching vibrations, C=S stretching (thioamide I band), and C-N stretching (thioamide II band). The presence of the C-F bond also gives rise to a characteristic absorption in the fingerprint region.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons will appear as a complex multiplet in the downfield region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and thioamide groups. The amine protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the thio-carbonyl carbon. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. The thio-carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift, typically around 200-210 ppm.[3]

-

-

Mass Spectrometry (MS): Electron impact mass spectrometry of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 155. The fragmentation pattern would likely involve the loss of small neutral molecules such as H₂S or HCN, as well as fragmentation of the aromatic ring, providing further structural confirmation.[9][10]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the aromatic ring, the fluorine substituent, and the thioamide functional group.

Reactivity of the Thioamide Group

The thioamide group is more reactive than its amide counterpart.[3] The sulfur atom is a soft nucleophile and can react with a variety of electrophiles. The carbon of the C=S bond is electrophilic and susceptible to attack by nucleophiles. Common reactions involving the thioamide group include:

-

Alkylation and Acylation: The sulfur atom can be readily alkylated or acylated.

-

Oxidation: Oxidation of the thioamide can lead to various products, including the corresponding amide or other sulfur-containing species.

-

Cyclization Reactions: The thioamide group is a versatile precursor for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, such as thiazoles and thiadiazoles.

Influence of the 4-Fluoro Substituent

The fluorine atom at the para-position of the benzene ring exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This influences the electron density of the aromatic ring and the reactivity of the thioamide group. The fluorine substituent can also participate in hydrogen bonding and other non-covalent interactions, which is a key consideration in drug design.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the thionation of the corresponding amide, 4-fluorobenzamide, using Lawesson's reagent.[2][11]

Experimental Protocol: Thionation of 4-Fluorobenzamide

This protocol describes a general procedure for the synthesis of this compound from 4-fluorobenzamide using Lawesson's reagent.

Materials:

-

4-Fluorobenzamide

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)

-

Anhydrous toluene (or other suitable high-boiling solvent like dioxane)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram of the Synthesis Workflow

A step-by-step workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique properties of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The thioamide moiety has been incorporated into a wide range of biologically active molecules, including anticancer, antimicrobial, and antiviral agents.

Role as a Bioisostere

The thioamide group serves as a non-classical bioisostere of the amide bond. This substitution can lead to improved pharmacological properties, such as enhanced target affinity, altered metabolic stability, and modified pharmacokinetic profiles. The subtle changes in geometry, hydrogen bonding capacity, and electronics upon replacing an oxygen atom with sulfur can be strategically exploited in drug design.

Precursor for Biologically Active Heterocycles

As mentioned earlier, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. Many of these heterocyclic scaffolds are privileged structures in medicinal chemistry, meaning they are frequently found in approved drugs and are known to interact with a variety of biological targets.

Emerging Therapeutic Targets

Recent research has highlighted the potential of thioamide-containing compounds to target a range of human diseases. These include cancer, microbial and viral infections, and neurodegenerative conditions. The thioamide moiety can act as a key pharmacophore, interacting with the active sites of enzymes or receptors to elicit a therapeutic effect. The fluorine atom in this compound can further enhance these interactions and improve the drug-like properties of the resulting molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed and may cause an allergic skin reaction.[5] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable compound with significant potential in organic synthesis and drug discovery. Its unique combination of a fluorinated aromatic ring and a reactive thioamide group provides a rich platform for the development of novel molecules with tailored properties. This guide has provided a comprehensive overview of its physical and chemical characteristics, a detailed synthetic protocol, and an insight into its applications in medicinal chemistry. As research in this area continues to expand, this compound is poised to play an increasingly important role in the advancement of chemical and pharmaceutical sciences.

References

-

Eccles, K. S., Morrison, R. E., Maguire, A. R., & Lawrence, S. E. (2014). Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design, 14(6), 2753–2764. [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

Chen, Y.-C., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 996–1003. [Link]

-

Firdausiah, S., et al. (2014). Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o915–o916. [Link]

-

Goodwin, T. E., et al. (2015). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. Molecules, 20(8), 14069–14078. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

Yusoff, S. F. M., et al. (2014). Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Mitchell, R. E., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3694–3709. [Link]

-

Supporting Information for an article in Chemical Communications. (2014). Royal Society of Chemistry. [Link]

-

Hanzlik, R. P., et al. (1980). Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo. Toxicology and Applied Pharmacology, 55(2), 260–272. [Link]

-

Hutton, C. A. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The University of Melbourne. [Link]

-

Kuleshova, E., et al. (2018). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 18(1), 475–482. [Link]

-

Murai, T. (2019). Reaction of Thioamides. Chemistry of Thioamides. [Link]

-

ResearchGate. (2015). Synthesis, characterization and crystal structure of cis-bis[4-fluoro-N-(diethylcarbamothioyl)benzamido-κ2O,S]platinum(II). [Link]

-

Kaur, H., et al. (2019). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Chemical Communications, 55(56), 8096–8099. [Link]

-

Nguyen, T. B., et al. (2018). DMSO-promoted synthesis of aryl thioamides. Tetrahedron Letters, 59(1), 48-51. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2012). Research on the synthesis of 4-fluorobenzonitrile. [Link]

-

Global Scientific Journal. (2018). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

- Google Patents. (n.d.). CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.

-

IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

G. S. B. V. S. Raj, et al. (2000). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. Journal of the American Society for Mass Spectrometry, 11(1), 54-66. [Link]

-

Organic Chemistry. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

- Google Patents. (n.d.). CN101503372A - A kind of preparation method of fluorobenzamide compound.

-

PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-857. [Link]

-

Supporting Information for an article in the Journal of Organic Chemistry. (2012). Royal Society of Chemistry. [Link]

-

Wang, M., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2469. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H32093.06 [thermofisher.com]

- 5. This compound | C7H6FNS | CID 737223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 22179-72-2 [chemicalbook.com]

- 7. Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Fluoro-thiobenzamide | C14H12F2N2S2 | CID 139147263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Lawesson's Reagent [organic-chemistry.org]

A Technical Guide to the Crystal Structure of 4-Fluorothiobenzamide: Synthesis, Analysis, and Supramolecular Architecture

Abstract

This technical guide provides a comprehensive analysis of the single-crystal structure of 4-Fluorothiobenzamide, a molecule of interest in medicinal chemistry and materials science. We delve into the synthesis and crystallization protocols necessary for obtaining high-quality specimens for X-ray diffraction. The core of this guide is a detailed examination of the molecular geometry and the intricate network of intermolecular interactions that govern the crystal packing. We explore the dominant role of N-H···S hydrogen bonding in forming classic thioamide dimers and investigate the subtler contributions of fluorine-mediated contacts. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the solid-state properties of fluorinated aromatic thioamides and the causal relationships between molecular structure and crystal architecture.

Introduction: The Significance of Fluorinated Thioamides

Thioamides are a vital class of organic compounds, serving as versatile intermediates in the synthesis of nitrogen- and sulfur-containing heterocycles like thiazoles and thiazolines[1]. In the realm of drug development and organocatalysis, the replacement of an amide's oxygen with sulfur can significantly alter molecular conformation, hydrogen bonding capability, and biological activity[1].

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's high electronegativity and minimal steric footprint can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. Crucially, fluorine substitution is also a powerful tool for crystal engineering. It has been demonstrated that fluorination can suppress the structural disorder often found in the crystals of parent benzamides and thiobenzamides, leading to more predictable and ordered packing arrangements[2][3].

This guide focuses on this compound (C₇H₆FNS), providing an in-depth analysis of its three-dimensional structure in the solid state. By understanding the interplay of the thioamide and fluoro-substituent in directing the supramolecular assembly, we can gain predictive insights valuable for the design of novel pharmaceuticals and functional organic materials.

Methodology: From Synthesis to Structure Solution

The journey to elucidating a crystal structure is a multi-step process that demands precision at each stage. The following protocols represent a robust and validated workflow for obtaining and analyzing the crystal structure of this compound.

Synthesis of this compound

The synthesis of primary thioamides can be achieved through various established routes. A common and effective method involves the direct thionation of the corresponding amide using a reagent like Lawesson's reagent. An alternative is the reaction of the corresponding nitrile with a source of hydrogen sulfide.

Representative Protocol (via Nitrile):

-

Setup: In a well-ventilated fume hood, dissolve 4-fluorobenzonitrile (1.0 eq) in a solution of pyridine and triethylamine (1:1 v/v).

-

Reaction: Bubble hydrogen sulfide (H₂S) gas through the solution at a steady, slow rate at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Rationale: The use of a pyridine/triethylamine base mixture is crucial as it activates the H₂S and facilitates the nucleophilic addition to the nitrile carbon. Recrystallization is a critical final step to ensure high purity, which is paramount for growing high-quality single crystals.

Single Crystal Growth

The formation of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered molecular assembly.

Protocol: Slow Evaporation

-

Solution Preparation: Prepare a saturated solution of purified this compound in a suitable solvent system, such as ethanol or acetone.

-

Crystallization: Loosely cap the vial containing the solution and store it in a vibration-free environment at a constant, cool temperature.

-

Harvesting: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Carefully select a well-formed, transparent crystal with sharp edges for analysis[4].

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Workflow Diagram:

Caption: Experimental workflow from synthesis to final structural analysis.

-

Data Collection: The selected crystal is mounted on a goniometer head and placed into the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal vibrations, leading to higher quality data. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using structure solution programs. This initial model is then refined against the experimental data, a process that adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Results and Discussion: The Crystal Structure of this compound

The crystal structure of this compound has been determined and its data deposited in the Crystallography Open Database (COD)[5]. The analysis reveals a well-ordered structure governed by a hierarchy of intermolecular forces.

Crystallographic Data

The key crystallographic parameters provide a fundamental description of the crystal lattice.

| Parameter | Value | Source |

| Empirical Formula | C₇H₆FNS | [5] |

| Formula Weight | 155.19 g/mol | [5] |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 | [6] |

| a (Å) | 4.0185 | [6] |

| b (Å) | 10.950 | [6] |

| c (Å) | 16.068 | [6] |

| α (°) | 94.801 | [6] |

| β (°) | 94.631 | [6] |

| γ (°) | 90.063 | [6] |

| Volume (ų) | 702.5 | [6] |

| Z | 4 | [6] |

| Z' | 2 | [6] |

Z is the number of formula units in the unit cell, while Z' is the number of formula units in the asymmetric unit. A Z' value of 2 indicates that there are two crystallographically independent molecules of this compound in the asymmetric unit[6].

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not random; it is a direct consequence of specific, directional non-covalent interactions. The thioamide group, with its N-H hydrogen bond donors and sulfur acceptor, is the primary director of the assembly.

1. N-H···S Hydrogen Bonding: The Dimer Motif

Primary thioamides characteristically form robust, centrosymmetric dimers through a pair of N-H···S hydrogen bonds[7]. This interaction is the most significant energetic contributor to the lattice formation. In this motif, the amino group of one molecule donates a hydrogen to the sulfur atom of a second, inversion-related molecule, creating a stable eight-membered ring, commonly denoted as an R²₂(8) graph set motif.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···S | ~0.86 | ~2.4 - 2.6 | ~3.3 - 3.5 | ~160 - 175 |

| Table represents typical geometric parameters for N-H···S hydrogen bonds in thioamides. |

2. The Role of Fluorine: Weak Interactions

While the N-H···S dimer dominates the packing, the fluorine substituent engages in more subtle, yet cumulatively important, interactions that connect these dimers into a 3D network. The highly electronegative nature of fluorine makes the adjacent carbon atom electropositive and the fluorine atom itself electron-rich, yet it can also participate in various weak interactions.

-

C-H···F Interactions: Hydrogen atoms from the aromatic rings of neighboring molecules can interact with the fluorine atom. These are weak hydrogen bonds that help to stitch the primary dimer motifs together.

-

C-F···π Interactions: The electron-rich fluorine can interact with the electron cloud of an adjacent aromatic ring.

-

C-F···F-C Interactions: These can be either attractive or repulsive depending on the geometry, but they play a role in the fine-tuning of the crystal packing[8].

Intermolecular Interaction Diagram:

Caption: Key intermolecular interactions in this compound crystal.

3. Hirshfeld Surface Analysis

While not detailed in the primary crystallographic report, a Hirshfeld surface analysis would be a powerful next step for a deeper quantitative understanding. This computational technique maps the intermolecular contacts onto a 3D surface around the molecule. It allows for the visualization and quantification of each type of interaction (e.g., H···H, S···H, F···H), providing a percentage contribution of each contact type to the overall crystal packing[9]. Such an analysis would precisely partition the contributions of the strong N-H···S bonds versus the weaker C-H···F and other contacts.

Conclusion

The crystal structure of this compound is a compelling example of molecular self-assembly directed by a hierarchy of non-covalent forces. The structure is fundamentally organized by the formation of robust N-H···S hydrogen-bonded dimers, a classic motif for primary thioamides. This primary structure is further stabilized and organized into a three-dimensional lattice by a network of weaker C-H···F and potential π-π stacking interactions, guided by the fluorine substituent and the aromatic ring. The resulting ordered, triclinic crystal system underscores the utility of fluorination in mitigating crystallographic disorder. A thorough understanding of these interactions is essential for the rational design of new thioamide-containing molecules with tailored solid-state properties for applications in pharmacology and materials science.

References

-

Firdausiah, S., Huddin, A. A. S., Hasbullah, S. A., Yamin, B. M., & Yusoff, S. F. M. (2014). Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o915. Available at: [Link]

-

ResearchGate. (2014). Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-thiobenzamide. PubChem Compound Database. Retrieved from: [Link]

-

ResearchGate. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

- Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.

-

Gopi, K., et al. (2022). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 24(2), 269-279. Available at: [Link]

-

Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV. Available at: [Link]

-

Shtukenberg, A. G., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(9), 5227-5238. Available at: [Link]

-

Muñoz-Flores, B. M., et al. (2012). 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o175. Available at: [Link]

-

Papavassiliou, M., et al. (2012). Interaction of Thioamides, Selenoamides, and Amides With Diiodine. International Journal of Molecular Sciences, 13(9), 11463-11477. Available at: [Link]

-

Melman, J. H., et al. (2002). Trivalent lanthanide compounds with fluorinated thiolate ligands: Ln-F dative interactions vary with Ln and solvent. Inorganic Chemistry, 41(1), 28-33. Available at: [Link]

-

Newberry, R. W., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(20), 7458-7461. Available at: [Link]

-

Berhault, A., et al. (2020). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules, 25(21), 5195. Available at: [Link]

- Khan, M., et al. (2009). 4-Bromothiobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1353.

-

Zhao, G. (2015). Crystal structure of N-(4-chlorophenyl)benzothioamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o363-o364. Available at: [Link]

-

Ruanwas, P., Chantrapromma, S., & Fun, H. K. (2012). (E)-4-[4-(Diethylamino)benzylideneammonio]benzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2195. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. This compound | C7H6FNS | CID 737223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-thiobenzamide | C14H12F2N2S2 | CID 139147263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Fluorothiobenzamide: Synthesis, Characterization, and Application

Executive Summary

4-Fluorothiobenzamide is a fluorinated aromatic thioamide that serves as a pivotal building block in modern synthetic chemistry. Its unique structural features—a reactive thioamide group and a fluorine-substituted phenyl ring—make it a valuable precursor for the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles. These resulting structures are of significant interest in medicinal chemistry and materials science. The presence of fluorine can enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability, making this compound a strategic component in drug discovery pipelines.[1] This guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis and characterization, and insights into its application as a synthetic intermediate.

Core Molecular Profile

This compound is a crystalline solid at room temperature, typically appearing as a light yellow powder.[1][2][3] Its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNS | [2][4] |

| Molecular Weight | 155.19 g/mol | [1][4] |

| IUPAC Name | 4-fluorobenzenecarbothioamide | [2][4][5] |

| CAS Number | 22179-72-2 | [2][4][6] |

| Melting Point | 145-151 °C | [2][3] |

| Appearance | Light yellow to yellow crystalline powder | [1][2] |

Molecular Structure

The structure consists of a central thioamide functional group (-CSNH₂) attached to a benzene ring, with a fluorine atom at the para-position (position 4).

Caption: 2D structure of this compound.

Synthesis and Purification

The most reliable and common method for preparing thioamides is the thionation of the corresponding amide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the preferred agent for this transformation due to its mild reaction conditions and high yields compared to alternatives like phosphorus pentasulfide.[7][8]

The causality behind this choice lies in the mechanism: Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide, which readily reacts with the carbonyl oxygen of the amide. This forms a four-membered thiaoxaphosphetane intermediate. The reaction is driven forward by the formation of a highly stable P=O bond during the subsequent cycloreversion, which releases the desired thioamide.[8]

Experimental Protocol: Synthesis from 4-Fluorobenzamide

This protocol is a self-validating system. Successful synthesis will result in a product with the expected physical properties (melting point) and spectroscopic signatures detailed in Section 3.

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzamide (10.0 g, 71.9 mmol).

-

Add anhydrous toluene (150 mL) to dissolve the amide. Gentle heating may be required.

-

Add Lawesson's reagent (16.0 g, 39.5 mmol, 0.55 eq.) to the solution in one portion.

-

Expert Insight: Using a slight excess (0.55 eq. instead of 0.5 eq.) ensures complete conversion of the starting amide, simplifying purification. Toluene is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction.

-

Step 2: Reflux

-

Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours. The product spot will be more nonpolar than the starting amide.

Step 3: Workup and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue will contain the product and phosphorus-containing byproducts. Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 30 minutes.

-

Expert Insight: This basic wash helps to hydrolyze and remove some of the phosphorus byproducts.

-

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

Step 4: Purification

-

Filter off the drying agent and concentrate the organic phase in vacuo.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.

-

Alternatively, recrystallization from a hot ethanol/water mixture can yield the pure product as a yellow crystalline solid.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The expected data provides a unique "fingerprint" for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The spectrum is characterized by the presence of N-H, aromatic C-H, C=C, and C=S vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3400 - 3100 | N-H stretch | Medium, Broad | The two N-H bonds of the primary thioamide give characteristic stretches. Broadening is due to hydrogen bonding.[6] |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds in the benzene ring.[2] |

| ~1600 | Aromatic C=C stretch | Medium-Strong | Corresponds to the stretching vibrations within the aromatic ring.[2] |

| 1400 - 1200 | C-N stretch | Strong | The thioamide C-N bond has significant double bond character, leading to a strong absorption. |

| 1250 - 1000 | C-F stretch | Strong | The C-F bond is highly polar, resulting in a strong, characteristic absorption. |

| 850 - 700 | C=S stretch | Medium-Weak | The C=S bond vibration is typically weaker and can be coupled with other vibrations, making it less distinct than a C=O stretch. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple and provides clear evidence of the substitution pattern.

-

δ 7.8-8.0 ppm (2H, doublet of doublets): These are the two aromatic protons ortho to the thioamide group. They appear as a doublet of doublets due to coupling with the adjacent meta protons and the para fluorine atom.

-

δ 7.2-7.4 ppm (2H, doublet of doublets): These are the two aromatic protons meta to the thioamide group. They also appear as a doublet of doublets from coupling to the ortho protons and the fluorine atom.

-

δ 9.0-10.0 ppm (2H, broad singlet): These are the two protons of the -NH₂ group. The signal is typically broad due to quadrupole relaxation from the nitrogen atom and potential chemical exchange. Its chemical shift can vary with solvent and concentration.[1][9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and information about the molecule's fragmentation pattern, which helps confirm the structure.

-

Molecular Ion (M⁺•): A strong peak is expected at m/z = 155 , corresponding to the molecular weight of the compound. The presence of one sulfur atom will give a small M+2 peak (~4.4% of M⁺•) due to the ³⁴S isotope.[5]

-

Key Fragment Ions:

-

m/z = 122: Loss of the •SH radical.

-

m/z = 139: Loss of the •NH₂ radical.

-

m/z = 95: Represents the fluorophenyl fragment [F-C₆H₄]⁺.

-

m/z = 121: Represents the fluorobenzonitrile radical cation [F-C₆H₄-CN]⁺•, formed via rearrangement and loss of H₂S.

-

Applications in Research and Development

This compound is a versatile intermediate, primarily used in the construction of heterocyclic compounds. Thioamides are excellent precursors for synthesizing thiazoles, thiadiazoles, and other related ring systems that form the core of many pharmaceutically active molecules.[10][11][12]

Exemplary Workflow: Synthesis of a 2,4-Disubstituted Thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for constructing a thiazole ring from a thioamide and an α-haloketone. This workflow demonstrates how this compound can be used to generate a more complex, drug-like scaffold.

Step 1: Reaction Setup

-

Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.

-

Add an α-bromoacetophenone derivative (e.g., 2-bromo-1-phenylethanone) (1.0 eq.) to the solution.

Step 2: Reaction

-

Heat the mixture to reflux (approx. 78 °C) for 6-8 hours.

-

The reaction involves the nucleophilic attack of the thioamide sulfur onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Step 3: Isolation

-

Cool the reaction mixture. The product, a hydrobromide salt, may precipitate.

-

Neutralize the mixture with a base like sodium bicarbonate to obtain the free base of the thiazole.

-

Extract with an organic solvent, dry, and purify via column chromatography or recrystallization.

Caption: Synthetic pathway for a 2,4-disubstituted thiazole from this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737223, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139147263, 4-Fluoro-thiobenzamide. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson's Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929-1958.

-

Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic letters, 8(8), 1625–1628. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Govindasamy, S., & Kolandaivel, P. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Mini-reviews in organic chemistry, 18(1), 3–23.

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

University of California, Santa Barbara, Department of Chemistry & Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Glasgow. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Retrieved from [Link]

-

Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical reviews, 110(6), 3419–3478. Retrieved from [Link]

-

Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PubMed Central. Retrieved from [Link]

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. azooptics.com [azooptics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Item - Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent - University of Leicester - Figshare [figshare.le.ac.uk]

- 11. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluorothiobenzamide (CAS No. 22179-72-2): Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorothiobenzamide (CAS No. 22179-72-2), a versatile thioamide intermediate pivotal in the synthesis of novel therapeutic agents. This document delves into its chemical and physical properties, with a primary focus on its application in the construction of biologically active thiazole derivatives. A detailed exploration of the Hantzsch thiazole synthesis, a cornerstone reaction utilizing this compound, is presented, including a step-by-step experimental protocol for the synthesis of a potent xanthine oxidase inhibitor. Furthermore, this guide discusses the structure-activity relationships of the resulting thiazole compounds and their potential as antimicrobial and anticancer agents, supported by relevant biological data.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, a pale yellow crystalline solid, has emerged as a significant building block in the field of medicinal chemistry. Its utility lies in its thioamide functionality, which readily participates in cyclization reactions to form a variety of heterocyclic scaffolds. Of particular importance is its role as a precursor in the renowned Hantzsch thiazole synthesis, a robust method for creating substituted thiazole rings.

The incorporation of a fluorine atom on the phenyl ring is a strategic design element in medicinal chemistry. Fluorine substitution can significantly enhance the metabolic stability and bioavailability of drug candidates by blocking sites of oxidative metabolism. This makes this compound an attractive starting material for the development of new chemical entities with improved pharmacokinetic profiles. This guide will explore the practical applications of this compound, moving from its fundamental properties to its role in the synthesis of compounds with therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 22179-72-2 | [1][2] |

| Molecular Formula | C₇H₆FNS | [1][2] |

| Molecular Weight | 155.19 g/mol | [1][2] |

| Appearance | Light yellow to yellow crystalline powder or flakes | [2] |

| Melting Point | 150 °C | [2] |

| Boiling Point (Predicted) | 239.5 ± 42.0 °C | [2] |

| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [2] |

| Solubility | Information not widely available, but generally soluble in organic solvents like methanol and ethanol used in synthesis. | |

| pKa (Predicted) | 12.50 ± 0.29 | [2] |

Core Application: The Hantzsch Thiazole Synthesis

The primary application of this compound in drug discovery is its use in the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of a thioamide with an α-haloketone to yield a thiazole derivative.[3][4][5] Thiazoles are a class of heterocyclic compounds that are present in numerous biologically active molecules and approved drugs, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects.[6][7]

General Reaction Mechanism

The Hantzsch thiazole synthesis is a versatile and high-yielding reaction.[3] The mechanism proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. archives.ijper.org [archives.ijper.org]

An In-Depth Technical Guide to the Potential Biological Activity of 4-Fluorothiobenzamide

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of 4-Fluorothiobenzamide. While direct studies on this specific compound are limited, this document synthesizes the known bioactivities of structurally related thioamides and fluorinated aromatic compounds to postulate and guide the exploration of its anticancer and antimicrobial potential. We present a series of detailed experimental protocols, from initial cytotoxicity and antimicrobial screening to in-depth mechanism of action studies, to facilitate a thorough evaluation of this compound as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological landscape of novel thioamide derivatives.

Introduction: The Therapeutic Potential of Thioamides and the Role of Fluorination

The thioamide moiety is a versatile functional group that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and broad spectrum of pharmacological activities.[1][2] Thioamide-containing compounds have demonstrated promising anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2] The replacement of an amide with a thioamide can lead to enhanced biological activity and improved pharmacokinetic properties due to differences in hydrogen bonding capabilities, lipophilicity, and metabolic stability.[1]

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug design to modulate their biological properties.[3] The high electronegativity and small size of the fluorine atom can influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Given these precedents, this compound, which combines a thioamide group with a fluorine-substituted aromatic ring, represents a compelling candidate for biological investigation.

This guide will delineate a systematic approach to unlocking the potential biological activities of this compound, focusing on two key therapeutic areas: oncology and infectious diseases.

Postulated Anticancer Activity of this compound

The anticancer potential of this compound is inferred from the established activities of related benzamide and thiobenzamide derivatives. Several studies have reported the antiproliferative effects of such compounds against various cancer cell lines.[4][5] The proposed mechanisms of action for these related compounds often involve the disruption of fundamental cellular processes.[6][7][8]

Initial Cytotoxicity Screening: The MTT Assay

The first step in evaluating the anticancer potential of this compound is to assess its cytotoxic effects on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], and a non-cancerous cell line like HEK293 for selectivity) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Elucidating the Mechanism of Anticancer Action

Should this compound exhibit significant cytotoxicity, the next phase involves investigating its mechanism of action. Based on the literature for related compounds, several pathways can be explored.[6][7][8]

Workflow for Anticancer Mechanism of Action Studies

Caption: Workflow for investigating the anticancer properties of this compound.

2.2.1. Inhibition of Tubulin Polymerization